Predicted Anti-Ischemic Activity (PASS Pa) vs. 4-Chlorophenyl Analog
In a PASS prediction study of a congeneric series bearing different 4-aryl substituents on the 2-phenyliminothiazol-3-yl-ethanol scaffold, compounds with electron-neutral or mildly electron-donating aryl groups (such as the 4-phenyl group present in CAS 474880-54-1) were associated with a higher predicted probability of anti-ischemic activity (Pa > 0.7) compared to the 4-chlorophenyl analog (predicted Pa ~0.5), which prioritized anti-allergic activity instead. [1] NOTE: High-strength differential evidence is limited; this is a class-level inference based on a closely related series where the exact compound was not individually tested but falls within the reported structure-activity cluster.
| Evidence Dimension | PASS Predicted Probability for Anti-Ischemic Activity (Pa) |
|---|---|
| Target Compound Data | Predicted Pa ~0.7 (inferred from SAR for 4-phenyl substituted analogs within the series) |
| Comparator Or Baseline | 2-[4-(4'-chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol; Predicted Pa ~0.5 for anti-ischemic activity |
| Quantified Difference | ~40% higher predicted probability for anti-ischemic activity |
| Conditions | In silico PASS prediction model; compound series described in Yeromina et al., 2016. |
Why This Matters
This directs procurement toward anti-ischemic screening campaigns rather than anti-allergic ones, saving screening costs by pre-filtering based on predicted primary pharmacology.
- [1] Yeromina, H. O., Drapak, I. V., Perekhoda, L. O., Yaremenko, V. D., & Demchenko, A. M. (2016). Synthesis of 2-(4-aryl(adamantyl)-2-phenyliminothiazol-3-yl)-ethanol derivatives and prediction of their biological activity. Der Pharma Chemica, 8(3), 64-70. View Source
